molecular formula C12H17N3O3S B12251237 Methyl 2-{[4-methyl-6-(morpholin-4-YL)pyrimidin-2-YL]sulfanyl}acetate

Methyl 2-{[4-methyl-6-(morpholin-4-YL)pyrimidin-2-YL]sulfanyl}acetate

Cat. No.: B12251237
M. Wt: 283.35 g/mol
InChI Key: WEQDZQLGVCETHA-UHFFFAOYSA-N
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Description

Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that features a pyrimidine ring substituted with a morpholine group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This intermediate is then esterified with methyl acetate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The morpholine group can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

methyl 2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C12H17N3O3S/c1-9-7-10(15-3-5-18-6-4-15)14-12(13-9)19-8-11(16)17-2/h7H,3-6,8H2,1-2H3

InChI Key

WEQDZQLGVCETHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OC)N2CCOCC2

solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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